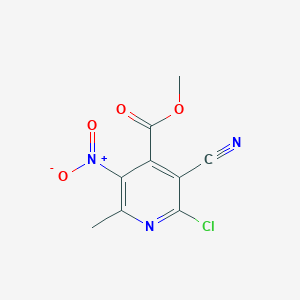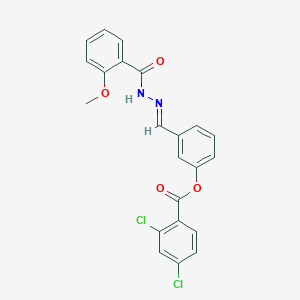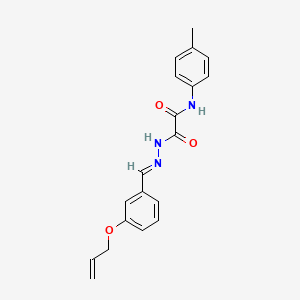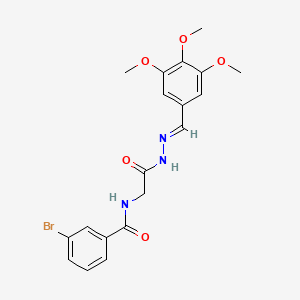
Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate is a chemical compound with the molecular formula C9H6ClN3O4 and a molecular weight of 255.61 g/mol . This compound is known for its unique structure, which includes a nitro group, a cyano group, and a chloro group attached to an isonicotinate backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate typically involves multiple steps. One common synthetic route includes the nitration of methyl isonicotinate, followed by chlorination and cyanation reactions. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .
In industrial production, the compound is synthesized in bulk using similar methods but with optimized reaction conditions to maximize yield and purity. The process may involve the use of catalysts and advanced purification techniques to achieve the desired quality of the final product .
Analyse Chemischer Reaktionen
Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include strong acids, bases, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Wirkmechanismus
The mechanism of action of Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano and chloro groups also contribute to its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate can be compared with other similar compounds, such as:
- Methyl 3-cyano-5-methoxyisonicotinate
- Methyl 2-chloro-3-cyanoisonicotinate
- Methyl 2-chloro-5-nitroisonicotinate
These compounds share similar structural features but differ in the position and type of substituents on the isonicotinate backbone. The unique combination of the nitro, cyano, and chloro groups in this compound gives it distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H6ClN3O4 |
|---|---|
Molekulargewicht |
255.61 g/mol |
IUPAC-Name |
methyl 2-chloro-3-cyano-6-methyl-5-nitropyridine-4-carboxylate |
InChI |
InChI=1S/C9H6ClN3O4/c1-4-7(13(15)16)6(9(14)17-2)5(3-11)8(10)12-4/h1-2H3 |
InChI-Schlüssel |
QPUWBHSGEGEBOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=N1)Cl)C#N)C(=O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012317.png)

![4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate](/img/structure/B12012336.png)

![[4-bromo-2-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12012347.png)
![3-(4-Ethoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12012348.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012358.png)
![N-(2,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12012364.png)
![3-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12012368.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12012376.png)

